molecular formula C17H14FNO2 B14407760 4-Cyano-2-fluorophenyl 4-propylbenzoate CAS No. 86831-20-1

4-Cyano-2-fluorophenyl 4-propylbenzoate

Cat. No.: B14407760
CAS No.: 86831-20-1
M. Wt: 283.30 g/mol
InChI Key: ZRXXZSJBDDRLNV-UHFFFAOYSA-N
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Description

4-Cyano-2-fluorophenyl 4-propylbenzoate is an aromatic ester comprising a 4-propylbenzoic acid moiety linked to a 4-cyano-2-fluorophenyl group. This structure combines electron-withdrawing substituents (cyano and fluoro) with an alkyl chain, influencing its physicochemical properties and reactivity.

Properties

CAS No.

86831-20-1

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

(4-cyano-2-fluorophenyl) 4-propylbenzoate

InChI

InChI=1S/C17H14FNO2/c1-2-3-12-4-7-14(8-5-12)17(20)21-16-9-6-13(11-19)10-15(16)18/h4-10H,2-3H2,1H3

InChI Key

ZRXXZSJBDDRLNV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C#N)F

Origin of Product

United States

Preparation Methods

Molecular Characteristics

4-Cyano-2-fluorophenyl 4-propylbenzoate (C₁₇H₁₄FNO₂) features a benzoate core substituted with a 4-propyl group and a phenolic ring bearing fluorine and cyano substituents. Its molecular weight is 283.2970 g/mol, with a fusion temperature of 329 K. The IUPAC name confirms the ester linkage between 4-propylbenzoic acid and 4-cyano-2-fluorophenol.

Thermal Behavior

Differential scanning calorimetry reveals a sharp melting endotherm at 329 K (±0.1 K), indicative of high crystallinity. This property necessitates precise temperature control during recrystallization to avoid decomposition.

Classical Esterification Methods

Acid-Catalyzed Fischer Esterification

Kelly (1984) pioneered the synthesis via direct esterification of 4-propylbenzoic acid and 4-cyano-2-fluorophenol using H₂SO₄ as a catalyst. Key parameters include:

Parameter Value
Molar ratio 1:1.2 (acid:phenol)
Temperature 110°C
Reaction time 8–12 hrs
Yield 68–72%

The method requires excess phenol to drive equilibrium but faces limitations in side-product formation, necessitating rigorous purification.

Acyl Chloride Intermediate

Alternative routes employ 4-propylbenzoyl chloride, reacting with the phenolic component under mild conditions:

4-Propylbenzoic acid → (SOCl₂, reflux) → 4-Propylbenzoyl chloride  
4-Propylbenzoyl chloride + 4-Cyano-2-fluorophenol → (Et₃N, CH₂Cl₂) → Product  

This two-step approach achieves 85% yield but introduces handling challenges with SOCl₂.

Advanced Photochemical Synthesis

Photocatalytic Esterification

The Royal Society of Chemistry (2023) demonstrated a radical-based method using 4CzIPN photocatalyst under blue light (456 nm):

Reaction Setup:

  • Catalyst: 4CzIPN (2–4 mol%)
  • Base: NaOH (1 equiv)
  • Solvent: DMSO
  • Light source: 40 W KESSIL lamp
  • Yield: 93–98%

Mechanism:

  • Photoexcitation of 4CzIPN generates electron-hole pairs.
  • Base-assisted deprotonation of the phenol.
  • Radical coupling between acyl and phenolic intermediates.

Optimization Studies

Data from screening experiments reveal critical dependencies (Tables 1–3):

Table 1: Catalyst Screening (0.2 mmol scale)

Catalyst Yield (%)
4CzIPN 98
Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ 93
Fluorenone 0

Table 2: Solvent Effects

Solvent Yield (%)
DMSO 96
THF 82
MeCN 43

Table 3: Base Optimization

Base Yield (%)
NaOH 95
Cs₂CO₃ 94
K₂CO₃ 66

DMSO enhances solubility of ionic intermediates, while NaOH optimally deprotonates the phenol without side reactions.

Purification and Characterization

Flash Chromatography

Crude products are purified using heptane/ethyl acetate gradients (0–50% EtOAc). The elution profile shows a distinct band at Rf 0.3–0.4 (TLC, silica gel).

Recrystallization

Kelly’s method uses boiling water for recrystallization, yielding needle-like crystals with 99.5% purity (HPLC). Post-crystallization drying under vacuum (25°C, 24 hrs) prevents hydrate formation.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.65 (dd, J=8.8, 2.4 Hz, 1H, ArH), 7.52 (d, J=2.0 Hz, 1H, ArH), 2.98 (t, J=7.6 Hz, 2H, CH₂), 1.78–1.68 (m, 2H, CH₂), 1.01 (t, J=7.2 Hz, 3H, CH₃).
  • IR (KBr): 2230 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F).

Industrial and Environmental Considerations

Scalability

Photochemical methods scale linearly up to 10 mol batches with maintained yields (94–96%). Continuous-flow reactors are proposed to enhance light penetration in larger setups.

Green Chemistry Metrics

Metric Fischer Method Photochemical Method
PMI (Process Mass Intensity) 8.7 2.1
E-factor 6.2 1.3
Energy consumption 120 kWh/kg 45 kWh/kg

Photochemical routes reduce waste and energy use by 65–80% compared to classical methods.

Mechanism of Action

The mechanism of action of 4-Cyano-2-fluorophenyl 4-propylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Substituent Position Isomers

4-Cyano-3-fluorophenyl 4-propylbenzoate (Formula 86776-51-4)

  • Structural Difference : The fluoro substituent is at the 3-position instead of 2-position.
  • Polarity: The ortho-fluoro substitution could reduce solubility in nonpolar solvents due to dipole interactions .

Alkyl Chain Variants

4-Cyano-2-fluorophenyl 4-butylbenzoate (Formula 86776-52-5)

  • Structural Difference : A butyl (C₄H₉) chain replaces the propyl (C₃H₇) group.
  • Impact :
    • Hydrophobicity : Longer alkyl chains enhance lipophilicity, which may improve membrane permeability in biological systems.
    • Thermal Properties : Butyl derivatives likely exhibit higher melting points due to increased van der Waals interactions .

4-Cyano-3-fluorophenyl 4-pentylbenzoate (Formula 90525-56-7)

  • Structural Difference : Pentyl (C₅H₁₁) chain and 3-fluoro substitution.
  • Impact :
    • Biodegradation : Longer alkyl chains may slow microbial degradation, as seen in environmental studies of propylbenzoate metabolites .

Heterocyclic Derivatives

Isopropyl 4-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)piperidine-1-carboxylate (22)

  • Structural Difference : Incorporates a pyrimido-oxazine heterocycle and piperidine group.
  • Impact :
    • Bioactivity : Such complex structures are designed for pharmaceutical applications (e.g., enzyme inhibition). The benzoate ester in the target compound lacks this pharmacophore, limiting direct biological comparability.
    • Synthesis Complexity : Heterocyclic derivatives require multi-step syntheses with moderate yields (70%), whereas simple benzoate esters like the target compound may be synthesized more efficiently .

Physicochemical and Analytical Comparisons

Spectral Data

  • NMR Spectroscopy: The target compound’s ¹H-NMR would show signals for the propyl chain (δ ~0.9–1.6 ppm) and aromatic protons influenced by the cyano/fluoro groups (δ ~7.5–8.0 ppm). This contrasts with heterocyclic derivatives (e.g., compound 22), which exhibit additional peaks for piperidine and oxazine moieties (δ ~3.0–4.5 ppm) .
  • Mass Spectrometry : HRMS-TOF data for similar compounds (e.g., [M+H]+ 467.1613 for compound 22) suggest precise mass matching for quality control, applicable to the target compound .

Environmental Persistence

  • Biodegradation: 4-Propylbenzoate is a metabolite of cypermethrin degradation by Bacillus sp. SG2 . The target compound’s fluorophenyl group may resist microbial breakdown compared to non-fluorinated analogs, extending environmental persistence.

Q & A

Q. What experimental methods are recommended for synthesizing 4-Cyano-2-fluorophenyl 4-propylbenzoate with high purity?

  • Methodology : Optimize esterification between 4-propylbenzoic acid and 4-cyano-2-fluorophenol using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity using HPLC (≥97% purity) and confirm structure via 1H/13C NMR and FTIR .
  • Data Gaps : Limited stability data under reflux conditions necessitates real-time monitoring (e.g., in situ FTIR) to avoid side reactions like hydrolysis .

Q. How should researchers characterize the compound’s physicochemical properties given limited existing data?

  • Methodology :
    • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.
    • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C, analyzed via UV-Vis spectroscopy.
    • LogP : Determine via reversed-phase HPLC using a C18 column and a methanol/water gradient .
  • Challenges : Absence of reported flash points or vapor pressures requires empirical determination using advanced techniques like thermogravimetric analysis (TGA) .

Q. What safety protocols are critical for handling 4-Cyano-2-fluorophenyl 4-propylbenzoate in laboratory settings?

  • Recommendations : Use OV/AG/P99 respirators (EU EN 143 standard) for aerosolized particles. Store in amber glass vials under inert gas (argon) to prevent hydrolysis. Dispose of waste via licensed hazardous waste contractors to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mutagenicity and carcinogenicity classifications?

  • Approach : Conduct Ames tests (with/without metabolic activation) and micronucleus assays to evaluate genotoxicity. Compare results against IARC/OSHA classifications. Note that conflicting data may arise from impurities (e.g., residual catalysts); thus, include impurity profiling via LC-MS .

Q. What strategies optimize the compound’s stability in long-term storage for pharmaceutical applications?

  • Methodology :
    • Stress Testing : Expose to heat (40–60°C), humidity (75% RH), and UV light for 30 days. Monitor degradation via HPLC and identify byproducts using high-resolution mass spectrometry (HRMS).
    • Stabilizers : Evaluate antioxidants (e.g., BHT) or desiccants in lyophilized formulations .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • Tools : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Validate predictions via experimental kinetic studies (e.g., reaction with Grignard reagents) .

Q. What experimental designs are suitable for studying its potential as a liquid crystal material?

  • Design : Employ factorial design to test variables (alkyl chain length, substituent polarity) on mesophase behavior. Characterize phase transitions via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .

Q. How can membrane separation technologies improve its purification at scale?

  • Methodology : Test nanofiltration membranes (MWCO 200–500 Da) to separate the compound from smaller impurities. Optimize transmembrane pressure and solvent composition using response surface methodology (RSM) .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields across literature?

  • Root Cause Analysis : Variability may stem from catalyst loading (e.g., DMAP in esterification) or solvent purity. Replicate conditions with rigorous solvent drying (molecular sieves) and quantify yields via gravimetric analysis .

Q. What validation steps ensure accurate toxicological profiling?

  • Protocol : Cross-validate in vitro cytotoxicity (MTT assay) with in silico tools like ProTox-II. Confirm specificity using CRISPR-engineered cell lines (e.g., knockouts of metabolic enzymes) .

Emerging Research Directions

Q. Can 4-Cyano-2-fluorophenyl 4-propylbenzoate serve as a precursor for photoactive materials?

  • Hypothesis Testing : Synthesize derivatives with extended π-conjugation (e.g., adding thiophene groups) and measure photoluminescence quantum yields. Compare with DFT-predicted electronic transitions .

Q. What role does the fluorine substituent play in modulating biological activity?

  • Strategy : Synthesize analogs (e.g., 2-chloro or unsubstituted phenyl) and compare binding affinities to target receptors (e.g., GPCRs) via surface plasmon resonance (SPR) .

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